N-(3-Aminopropyl)-N-methyl-acetamide HCl
Description
N-(3-Aminopropyl)-N-methyl-acetamide HCl is a secondary amine derivative featuring an acetamide group linked to a methyl-substituted aminopropyl chain, with a hydrochloride salt enhancing its water solubility. Key properties, such as solubility, reactivity, and stability, are influenced by the methyl group on the nitrogen and the HCl salt form .
Properties
CAS No. |
1955540-43-8; 84598-51-6 |
|---|---|
Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.65 |
IUPAC Name |
N-(3-aminopropyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(9)8(2)5-3-4-7;/h3-5,7H2,1-2H3;1H |
InChI Key |
QKLTZHHMNPANRA-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)CCCN.Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Compounds
*Calculated based on molecular formula.
Key Observations :
- Methyl Group Influence: The methyl group in this compound introduces steric hindrance and reduces nucleophilicity compared to the primary amine in N-(3-Aminopropyl)acetamide HCl .
- Functional Group Reactivity: The methacrylamide group in N-(3-Aminopropyl)methacrylamide HCl enables polymerization, making it suitable for hydrogels, unlike the acetamide derivatives .
- Carbodiimide Functionality : EDC-HCl’s carbodiimide group is critical for activating carboxyl groups in peptide synthesis, a role absent in acetamide-based compounds .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Solubility: HCl salts (e.g., N-(3-Aminopropyl)acetamide HCl, EDC-HCl) exhibit high water solubility, advantageous for biomedical and synthetic applications .
- Stability : Methacrylamide derivatives show hydrolytic stability, enabling their use in long-term biomedical applications, whereas EDC-HCl is moisture-sensitive .
Table 3: Application-Specific Comparisons
Key Observations :
- Biomedical Use : Methacrylamide derivatives excel in hydrogel formation due to their stability and reactivity, unlike simpler acetamides .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Aminopropyl)-N-methyl-acetamide HCl, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting methyl acrylate with 3-aminopropylmethylamine under controlled pH (8–9) and temperature (40–60°C) yields the acetamide intermediate, followed by HCl salt formation . Purification via recrystallization in ethanol/water mixtures (3:1 v/v) achieves >90% purity, confirmed by HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR (DO, 400 MHz) identifies key peaks: δ 1.95 (s, 3H, CHCO), δ 2.15–2.35 (m, 2H, CHN), δ 3.05 (s, 3H, N-CH), and δ 3.40–3.60 (m, 4H, NH-CH-CH-CH-) .
- FT-IR : Bands at 1650–1670 cm (amide I) and 1550–1580 cm (amide II) confirm the acetamide backbone. Primary amine stretches (3300–3500 cm) may overlap with HCl salt vibrations .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers. Stability tests show <5% degradation over 12 months under these conditions. For aqueous solutions (pH 4–6), use within 48 hours to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. What role does this compound play in synthesizing functional polymers for metal ion recovery?
- Methodological Answer : The primary amine group enables covalent modification of polymer resins (e.g., VBC/DVB copolymers) via microwave-assisted grafting (100 W, 10 min). For example, resins functionalized with N-(3-aminopropyl) derivatives achieve Ag(I) sorption capacities of 105–131 mg/g, as quantified by ICP-OES. Competitive adsorption studies (e.g., Ag(I) vs. Cu(II)/Pb(II) in chloride solutions) require pH optimization (pH 2–3) and pseudo-first-order kinetic modeling .
Q. How can this compound be utilized in designing biodegradable hydrogels for biomedical applications?
- Methodological Answer : Copolymerize with methacrylamide derivatives (e.g., N-(3-Aminopropyl)methacrylamide HCl) via free-radical polymerization (azobisisobutyronitrile initiator, 70°C). Reductive biodegradation (e.g., using glutathione) cleaves disulfide linkages, as demonstrated in tissue engineering scaffolds. Swelling ratios (>400%) and degradation kinetics are monitored via gravimetry and SEM .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Methodological Answer : Residual solvents (e.g., ethyl acetate) and byproducts (e.g., unreacted 3-aminopropylmethylamine) are detected via GC-MS (DB-5 column, 30 m × 0.25 mm). Limit of detection (LOD) for amines is 0.1 ppm using derivatization with dansyl chloride and fluorescence detection (λ=340 nm, λ=515 nm) .
Data Contradiction and Reproducibility Analysis
Q. Why do reported sorption capacities for Ag(I) vary across studies using similar amine-functionalized resins?
- Methodological Answer : Discrepancies arise from differences in resin crosslinking density (2–5% DVB) and grafting efficiency (69–88%). For reproducibility, pre-condition resins with 1 M HCl/NaOH cycles to standardize active sites. XPS analysis of N 1s peaks (399–401 eV) quantifies amine availability .
Q. How can conflicting degradation rates in hydrogel studies be reconciled?
- Methodological Answer : Variability stems from glutathione concentration (1–10 mM) and hydrogel porosity (controlled by monomer/initiator ratios). Standardize degradation assays in PBS (pH 7.4, 37°C) with rheological monitoring (G’/G’’) to account for mechanical heterogeneity .
Safety and Protocol Optimization
Q. What precautions are essential when handling this compound in aqueous synthesis?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to skin/eye irritation risks (GHS Category 1B). Neutralize spills with 5% acetic acid before disposal. Acute toxicity (LD oral, rat: 250 mg/kg) mandates institutional biosafety review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
